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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792

An In-depth Examination of the Absorption, Distribution, Metabolism, and Excretion of a Key
SIRT1 Activator

Introduction

SRT1720 is a synthetic small molecule that has garnered significant interest within the scientific
community for its potent and specific activation of Sirtuin 1 (SIRT1), an NAD+-dependent
deacetylase. SIRT1 is a key regulator of numerous cellular processes, including metabolism,
stress resistance, and aging. As such, SRT1720 has been investigated as a potential
therapeutic agent for a range of age-related and metabolic diseases. A thorough understanding
of its pharmacokinetic profile is paramount for its continued development and potential clinical
translation. This technical guide provides a comprehensive overview of the current knowledge
regarding the pharmacokinetics of SRT1720 monohydrochloride, intended for researchers,
scientists, and drug development professionals.

Pharmacokinetic Profile of SRT1720

The pharmacokinetic properties of a drug, encompassing its absorption, distribution,
metabolism, and excretion (ADME), determine its concentration and duration of action at its
target sites. While a complete pharmacokinetic profile of SRT1720 in humans is not yet
available, preclinical studies, primarily in mice, have provided valuable insights.
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Absorption

SRT1720 has been primarily administered orally in preclinical studies, either through gavage or
mixed in the diet. One study noted that SRT1720 exhibits "good oral bioavailability in mice,"
although specific quantitative data on the fraction of the dose absorbed (F%) is not extensively
reported in publicly available literature.

Following dietary administration to mice at a dose of approximately 100 mg/kg per day, serum
concentrations of SRT1720 were measured to be 193 + 30.0 ng/mL in the morning and 339 +
23.0 ng/mL in the evening, indicating successful absorption from the gastrointestinal tract. In a
study involving obese ob/ob mice, a single oral gavage of 30 mg/kg SRT1720 resulted in a
maximum plasma concentration (Cmax) of 1.3 UM and an area under the plasma
concentration-time curve (AUC) of 8110 ng/h/mL.

Distribution

Detailed studies on the tissue distribution of SRT1720 are limited. However, its therapeutic
effects observed in various organs, including the liver, muscle, and pancreas, suggest that the
compound is distributed to these tissues. Further research is required to quantify the extent
and rate of SRT1720 distribution into different body compartments.

Metabolism

The precise metabolic fate of SRT1720 has not been fully elucidated. As a quinoxaline
carboxamide derivative, it is anticipated to undergo metabolism primarily by cytochrome P450
(CYP) enzymes in the liver. General metabolic pathways for this class of compounds include
hydroxylation and dealkylation. One study observed a significant 7-fold increase in the hepatic
expression of CYP1A2 in mice treated with SRT1720, suggesting a potential role for this
enzyme in its metabolism. ldentifying the specific metabolites of SRT1720 is crucial for a
complete understanding of its biological activity and potential for drug-drug interactions.

EXxcretion

There is currently no published data detailing the excretion pathways of SRT1720 and its
metabolites. It is plausible that the compound and its metabolic products are eliminated from
the body via renal and/or fecal routes, as is common for many small molecule drugs.
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Pharmacokinetic Parameters

The following table summarizes the limited quantitative pharmacokinetic data for SRT1720 that

is currently available from preclinical studies in mice.

. Dosing
Parameter Value Species Dose Source
Route

Half-life (t%2) 5.0 hours Mouse Not Specified  Not Specified  [1]
Mouse

Cmax 1.3 uM Oral Gavage 30 mg/kg [2]
(ob/ob)
Mouse

AUC 8110 ng/h/mL Oral Gavage 30 mg/kg [2]
(ob/ob)

Serum

_ 193 + 30.0 _ ~100
Concentratio Mouse Dietary [3]
] ng/mL mg/kg/day
n (morning)
Serum
, 339 +23.0 _ ~100
Concentratio Mouse Dietary [3]
) ng/mL mg/kg/day
n (evening)

Experimental Protocols

Detailed, standardized protocols for the pharmacokinetic analysis of SRT1720 are not readily

available. However, based on established methodologies for preclinical pharmacokinetic

studies, the following sections outline plausible experimental procedures.

In Vivo Pharmacokinetic Study in Mice

1. Animal Model:

e Male C57BL/6 mice, 8-10 weeks old.

¢ Animals are acclimatized for at least one week before the experiment.

e Mice are fasted overnight before drug administration.
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. Drug Formulation and Administration:

SRT1720 monohydrochloride is formulated as a suspension in a vehicle such as 0.5% (w/v)
methylcellulose or a solution in a suitable solvent system (e.g., 10% DMSO, 40% PEG300,
50% water).

For oral administration, a dose of 100 mg/kg is administered via oral gavage.

For intravenous administration (to determine absolute bioavailability), a dose of 10 mg/kg is
administered via the tail vein.

. Blood Sampling:

Serial blood samples (approximately 50 uL) are collected from the saphenous vein or via talil
snip at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Blood is collected into tubes containing an anticoagulant (e.g., K2ZEDTA).

Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at
-80°C until analysis.

LC-MS/MS Bioanalytical Method for SRT1720
Quantification

1.

Sample Preparation:

To 50 L of plasma, add 150 pL of a protein precipitation solvent (e.g., acetonitrile)
containing an appropriate internal standard (e.qg., a structurally similar compound not present
in the sample).

Vortex for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

Reconstitute the residue in 100 pL of the mobile phase.
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2. Chromatographic Conditions:

o LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

e Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).

» Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with
0.1% formic acid (Solvent B).

e Flow Rate: 0.4 mL/min.

e Injection Volume: 5 pL.

3. Mass Spectrometric Conditions:

e Mass Spectrometer: A triple quadrupole mass spectrometer.

« lonization Mode: Electrospray ionization (ESI) in positive ion mode.

e Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for
SRT1720 and the internal standard.

4. Data Analysis:

o A calibration curve is generated by plotting the peak area ratio of SRT1720 to the internal
standard against the nominal concentration of the calibration standards.

e The concentrations of SRT1720 in the plasma samples are determined using the calibration

curve.

e Pharmacokinetic parameters (Cmax, Tmax, AUC, t¥2) are calculated using non-
compartmental analysis software.

Signaling Pathways and Experimental Workflows
SIRT1-Mediated Signaling Pathway
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SRT1720 exerts its biological effects through the activation of SIRT1, which deacetylates a
variety of protein targets, leading to the modulation of several downstream signaling pathways.

SRT1720
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Caption: SRT1720 activates SIRT1, modulating downstream targets to influence metabolism
and inflammation.

Experimental Workflow for a Preclinical
Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of
SRT1720 in a mouse model.
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Caption: Workflow for a preclinical pharmacokinetic study of SRT1720 in mice.
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Conclusion

The study of the pharmacokinetics of SRT1720 monohydrochloride is an ongoing area of
research. While preclinical studies in mice have provided initial insights into its absorption and
half-life, a comprehensive ADME profile remains to be established. Key areas for future
research include the definitive determination of its oral bioavailability, a thorough
characterization of its metabolic pathways and metabolites, and an understanding of its tissue
distribution and excretion routes. The experimental protocols and analytical methods outlined in
this guide provide a framework for researchers to conduct further studies to fill these
knowledge gaps. A complete understanding of the pharmacokinetic properties of SRT1720 is
essential for its rational development as a potential therapeutic agent for metabolic and age-
related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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